3-Iodocholic acid
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Overview
Description
3-Iodocholic acid is a bile acid derivative with significant biological and chemical importance. This compound is characterized by the presence of hydroxyl groups at positions 7 and 12, an iodine atom at position 3, and a carboxylic acid group at position 24. It is a stereoisomer with specific configurations at the 3alpha, 5beta, 7alpha, and 12alpha positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodocholic acid typically involves the iodination of a suitable precursor, such as cholic acid. The process includes:
Hydroxylation: Hydroxyl groups at positions 7 and 12 can be introduced through selective hydroxylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Catalysts and Reagents: Use of specific catalysts and reagents to enhance reaction rates and selectivity.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or reduce ketone groups to hydroxyl groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, hydrocarbons.
Substitution Products: Azides, thiols.
Chemistry:
Synthesis of Derivatives: Used as a precursor for synthesizing various bile acid derivatives with potential pharmaceutical applications.
Catalysis: Acts as a catalyst or ligand in certain organic reactions.
Biology:
Metabolism Studies: Used to study bile acid metabolism and its role in liver function and cholesterol homeostasis.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in bile acid synthesis.
Medicine:
Drug Development: Explored as a potential therapeutic agent for treating liver diseases and metabolic disorders.
Diagnostic Tools: Used in the development of diagnostic assays for detecting bile acid-related abnormalities.
Industry:
Biotechnology: Utilized in biotechnological processes involving bile acid transformations.
Chemical Manufacturing: Employed in the production of specialized chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Iodocholic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Bile acid receptors, enzymes involved in bile acid synthesis and metabolism.
Pathways: Modulates pathways related to cholesterol metabolism, liver function, and bile acid homeostasis.
Comparison with Similar Compounds
Cholic Acid: A primary bile acid with hydroxyl groups at positions 3, 7, and 12.
Chenodeoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 7.
Deoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 12.
Comparison:
Uniqueness: The presence of an iodine atom at position 3 and specific stereochemistry at 3alpha, 5beta, 7alpha, and 12alpha positions distinguishes 3-Iodocholic acid from other bile acids.
Chemical Properties: The iodine atom imparts unique reactivity and potential for further functionalization.
Biological Activity: The specific configuration and functional groups contribute to its distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
85121-73-9 |
---|---|
Molecular Formula |
C24H39IO4 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H39IO4/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
InChI Key |
VGOVATCGEOKORT-OELDTZBJSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)I)C)O)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)I)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)I)C)O)O)C |
Synonyms |
3-iodocholic acid |
Origin of Product |
United States |
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